molecular formula C16H30N6O13P2S B8256318 [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl sulfo hydrogen phosphate;N,N-diethylethanamine

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl sulfo hydrogen phosphate;N,N-diethylethanamine

Cat. No.: B8256318
M. Wt: 608.5 g/mol
InChI Key: IIAWHKVLRMAJSN-MCDZGGTQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a nucleoside phosphate derivative comprising adenine (6-aminopurin-9-yl) linked to a modified ribose moiety with hydroxy, phosphonooxy, and sulfo hydrogen phosphate groups. The presence of N,N-diethylethanamine (triethylamine) suggests it exists as a salt, enhancing solubility for biochemical applications. While direct synthesis data for this compound are absent in the provided evidence, analogous thiophosphate and sulfonate ester syntheses (e.g., thiophosphate intermediates in , and 15) suggest similar pathways involving protective groups (e.g., trityl) and phosphate coupling reactions .

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl sulfo hydrogen phosphate;N,N-diethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O13P2S.C6H15N/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-30(20,21)28-31(22,23)24;1-4-7(5-2)6-3/h2-4,6-7,10,16H,1H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)(H,22,23,24);4-6H2,1-3H3/t4-,6-,7-,10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAWHKVLRMAJSN-MCDZGGTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OS(=O)(=O)O)OP(=O)(O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OS(=O)(=O)O)OP(=O)(O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N6O13P2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Modifications Molecular Weight Key Properties
Target Compound Adenine + ribose, phosphonooxy, sulfo hydrogen phosphate, triethylamine salt ~600–700 (estimated) Likely enhanced solubility; potential for nucleotide receptor modulation
2-MeS-ADP () Adenine with 2-methylthio group; ADP backbone 473.02 g/mol High affinity for P2Y12 receptors; antiplatelet activity
Cangrelor (Kengreal) () 2-(Methylthio)ethylamino substitution; triphosphate analog 776.33 g/mol Potent P2Y12 antagonist; FDA-approved for PCI thrombosis prevention
ADP () Adenosine diphosphate 426.20 g/mol Natural ligand for P2Y1/P2Y12; platelet activation
2-APTA-ADP () 3-aminopropylthio substitution; ADP backbone 516.36 g/mol Modified receptor binding; research tool for purinergic signaling

Functional Differences

  • 2-MeS-ADP shows nanomolar affinity for P2Y12 due to thioether stabilization of receptor interactions . Cangrelor’s triphosphate and thioether groups confer irreversible binding to P2Y12, making it a superior therapeutic agent compared to reversible analogs .
  • Stability :

    • Thiophosphate analogs (e.g., ) exhibit resistance to enzymatic hydrolysis compared to native phosphates, extending half-life in vivo . The target compound’s sulfo group may further enhance stability.
  • Therapeutic Potential: Compounds like cangrelor () and 2-MeS-ADP () are validated antiplatelet agents, while the target compound’s efficacy remains uncharacterized.

Binding and Energetic Profiles

From and :

  • 2-MeS-ADP : Binding energy ≈ -35.97 ± 3.13 kcal/mol (high affinity for P2Y12) .
  • NECA (Adenosine analog): Binding energy ≈ -9.11 ± 4.84 kcal/mol (lower affinity due to carboxamide modification) .
  • Target Compound : Predicted affinity may align with 2-MeS-ADP if sulfo-phosphate interactions mimic thiophosphate behavior.

Research Implications and Gaps

  • Structural Insights : The target compound’s sulfo-phosphate moiety warrants crystallographic studies (e.g., using SHELX software, ) to resolve conformational impacts on receptor binding .
  • In Vitro/In Vivo Testing : Prioritize assays comparing its antiplatelet activity against cangrelor and 2-MeS-ADP, leveraging platelet aggregation models () .
  • Synthetic Optimization : Refine synthesis using trityl protection () and thiophosphate coupling () to improve yield and purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.